molecular formula C23H13ClF4N4O5 B2701807 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 477711-67-4

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2701807
CAS No.: 477711-67-4
M. Wt: 536.82
InChI Key: WRIBERIOZVUKQI-UHFFFAOYSA-N
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Description

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C23H13ClF4N4O5 and its molecular weight is 536.82. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole involves several steps. The compound may undergo a Suzuki–Miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound may also undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may affect pathways related to carbon–carbon bond formation .

Pharmacokinetics

For instance, its involvement in the Suzuki–Miyaura cross-coupling reaction suggests that it may be readily prepared and generally environmentally benign .

Result of Action

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may result in the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction that the compound undergoes is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the presence of certain functional groups and the conditions under which the reaction takes place.

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF4N4O5/c24-17-2-1-3-18(25)16(17)12-37-15-6-4-13(5-7-15)19-8-9-30(29-19)22-20(31(33)34)10-14(23(26,27)28)11-21(22)32(35)36/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIBERIOZVUKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF4N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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